Functional Potency on Hepatic Gluconeogenic Gene Expression: AS1708727 vs. AS1842856
AS1708727 demonstrates functional inhibition of gluconeogenic gene expression with EC50 values of 0.33 μM for G6Pase and 0.59 μM for PEPCK in Fao hepatocyte cells [1]. In comparison, the widely used Foxo1 inhibitor AS1842856 exhibits IC50 values of 130 nM for G6Pase and 37 nM for PEPCK in the same cell line . While AS1842856 shows higher in vitro potency, AS1708727's efficacy is accompanied by a distinct in vivo profile, including dual metabolic actions.
| Evidence Dimension | Inhibition of gluconeogenic gene mRNA expression |
|---|---|
| Target Compound Data | G6Pase EC50 = 0.33 μM (330 nM); PEPCK EC50 = 0.59 μM (590 nM) |
| Comparator Or Baseline | AS1842856: G6Pase IC50 = 130 nM; PEPCK IC50 = 37 nM |
| Quantified Difference | AS1708727 is 2.5-fold less potent for G6Pase and 16-fold less potent for PEPCK in vitro compared to AS1842856 |
| Conditions | Rat hepatoma Fao cells; 18-hour incubation |
Why This Matters
This cross-study comparison establishes a quantitative baseline for in vitro functional activity, enabling researchers to select the appropriate tool compound based on required potency for gluconeogenic gene suppression assays.
- [1] Tanaka H, Nagashima T, Shimaya A, et al. Effects of the novel Foxo1 inhibitor AS1708727 on plasma glucose and triglyceride levels in diabetic db/db mice. Eur J Pharmacol. 2010;645(1-3):185-191. View Source
